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Introduction Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that
combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small
molecule drug, connected via a chemical linker.[1][2] The linker is a critical component,
influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release.[3]
Comprehensive characterization of the linker and the overall drug-to-antibody ratio (DAR) is
essential for ensuring the quality, safety, and efficacy of these complex molecules.[4] Mass
spectrometry (MS) has become an indispensable tool for in-depth ADC analysis, providing
high-resolution data on linker integrity, conjugation sites, and drug distribution.[5][6] This
document provides detailed protocols and application notes for the characterization of ADC
linkers using various MS-based workflows.

ADC Linker Technologies

The choice of linker technology dictates the payload release mechanism and significantly
impacts the ADC's therapeutic index.[3] Linkers are broadly categorized as cleavable or non-
cleavable.[7][8]

o Cleavable Linkers: These are designed to be stable in circulation and release the payload
upon encountering specific conditions within the target cell or tumor microenvironment.[3][8]

o Enzyme-Sensitive: Often contain peptide sequences (e.g., valine-citrulline) that are
substrates for lysosomal proteases like Cathepsin B, which are overexpressed in some
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tumor cells.[3]

o pH-Sensitive: Incorporate acid-labile groups, such as hydrazones, that hydrolyze in the
acidic environment of endosomes and lysosomes.[3][6]

o Glutathione-Sensitive: Utilize disulfide bonds that are reduced by the high intracellular
concentration of glutathione, releasing the payload in the cytoplasm.[3]

» Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), form a
highly stable bond between the antibody and the payload.[3][7] Payload release occurs only
after the ADC is internalized and the antibody is completely degraded by lysosomal
proteases.[7] This generally leads to enhanced plasma stability and a reduced "bystander
effect,” where the released payload might affect neighboring, antigen-negative cells.[3][9]
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Caption: Classification of common ADC linker technologies.
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Mass Spectrometry Workflows for Linker
Characterization

A multi-level MS approach is typically required to fully characterize an ADC.[5][6] This includes
analysis at the intact, subunit, and peptide levels.

Intact Mass Analysis

Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of
the drug load distribution and the average DAR.[4] This can be performed under denaturing
conditions for stable, lysine-conjugated ADCs or native conditions for non-covalently
assembled, cysteine-conjugated ADCs.[6][10]

e Denaturing (Reversed-Phase LC-MS): Suitable for lysine-conjugated ADCs where interchain
disulfide bonds are intact.[4][11] The organic solvents and acidic pH denature the protein.

e Native (Size-Exclusion Chromatography-MS): Crucial for cysteine-conjugated ADCs, where
subunits may be held together by non-covalent interactions.[10][12] SEC is used for online
buffer exchange into a volatile, MS-compatible buffer like ammonium acetate, preserving the
ADC's native structure.[4][10]
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Intact Mass Analysis Workflow (Native SEC-MS)
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Caption: Workflow for native intact mass analysis of ADCs.

Subunit Analysis

This "middle-down" approach involves digesting the ADC into large fragments (~25-50 kDa),
which are easier to analyze than the intact protein. This can help localize the drug conjugation

to specific domains (e.g., Fab vs. Fc).[4]

» |deS Digestion: The enzyme IdeS cleaves IgG specifically below the hinge region, producing

F(ab’)2 and Fc fragments.
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¢ Reduction: Subsequent reduction with an agent like DTT separates the fragments into light
chain (LC), Fd' (part of the heavy chain in the Fab region), and scFc (single-chain Fc).[4]

Subunit Analysis Workflow

Intact ADC

IdeS Digestion

Reduction (DTT)

Reversed-Phase LC-MS

Data Deconvolution & Analysis

!

Output:
- Drug Load on LC, Fd', Fc
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Caption: Workflow for subunit-level analysis of ADCs.

Peptide Mapping

This "bottom-up" approach provides the highest resolution for identifying specific conjugation
sites and characterizing linker integrity.[13] The ADC is digested into small peptides (typically
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with trypsin), which are then analyzed by LC-MS/MS.[14]

Challenges include the potential for poor recovery of hydrophobic drug-conjugated peptides
and steric hindrance impeding complete enzymatic digestion.[14] Optimized protocols are often
required.

Experimental Protocols

Protocol 1: Native Intact Mass Analysis of a Cysteine-
Linked ADC

This protocol is designed for determining the drug load distribution and average DAR of ADCs
where subunits are linked non-covalently.[10][12]

e Sample Preparation:

o If necessary, perform a buffer exchange of the ADC sample into a volatile buffer such as
50-100 mM ammonium acetate (NH40OAc), pH 7.0.[4][10]

o Adjust the final concentration to approximately 1 mg/mL.
e LC-MS System & Conditions:
o LC System: A bio-inert UHPLC system.[15]

o Column: ACQUITY UPLC Protein BEH SEC Column, 200A, 1.7 pm, 2.1 mm x 150 mm, or
equivalent.[4][10]

o Mobile Phase: Isocratic elution with 50 mM NH4OAc.[10]
o Flow Rate: 0.2 mL/min.
o Column Temperature: 25°C.

o MS Detector: A high-resolution mass spectrometer (Q-TOF or Orbitrap) capable of an
extended mass range (e.g., up to m/z 8000).[16]
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o lonization Mode: Positive ion electrospray (ESI) under native conditions (low cone voltage,
minimal in-source fragmentation).[6]

o Data Analysis:
o Combine the mass spectra across the main chromatographic peak.

o Use a deconvolution algorithm (e.g., ReSpect, BioPharma Finder) to convert the m/z
spectrum of multiple charge states into a zero-charge mass spectrum.[16]

o Identify the mass peaks corresponding to the antibody with 0, 2, 4, 6, and 8 conjugated
drugs.

o Calculate the average DAR by a weighted average of the peak intensities for each drug-
loaded species.[15][16]

Protocol 2: Reduced Subunit Analysis of a Lysine-
Linked ADC

This protocol is used to determine the distribution of drugs on the light and heavy chains.[5][17]

o Sample Preparation (Reduction):

[¢]

Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., 25 mM Tris, 25 mM NacCl, pH
7.5).[11]

[¢]

Add dithiothreitol (DTT) to a final concentration of 1.0 mM.[11]

o

Incubate at 37°C for 20-30 minutes to reduce interchain disulfide bonds.[11]

o

Dilute the reduced sample to 0.2 mg/mL with a solution compatible with RP-LC, such as
5% acetonitrile containing 0.1% trifluoroacetic acid (TFA).[11]

¢ LC-MS System & Conditions:

o LC System: UHPLC system.
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o Column: Reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8
or Phenomenex bioZen Intact XB-C8).[4][18]

o Mobile Phase A: 0.1% Formic Acid (FA) in Water.

o Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

o Gradient: A suitable gradient from ~20% to 60% B over 15-20 minutes.
o Flow Rate: 0.3 mL/min.

o Column Temperature: 60-80°C to improve peak shape.[15]

o MS Detector: High-resolution mass spectrometer (Q-TOF or Orbitrap).

o Data Analysis:
o Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks.

o For each chain, identify the different drug-loaded species (e.g., LC+0D, LC+1D; HC+0D,
HC+1D, HC+2D, etc.).

o Calculate the average DAR by summing the weighted averages of drug loading on the
light and heavy chains, accounting for their stoichiometry (2 LCs and 2 HCs per antibody).
[17]

Protocol 3: Peptide Mapping for Conjugation Site
Identification

This protocol is optimized to improve the recovery of hydrophobic drug-conjugated peptides.
[14]

o Sample Preparation (Denaturation, Reduction, Alkylation & Digestion):

o Denature the ADC sample (approx. 100 pg) in a denaturing buffer containing 2.7 M
guanidine hydrochloride.[14]

o Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
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o Alkylate cysteine residues with 25 mM iodoacetamide in the dark at room temperature for
20 minutes.

o Buffer exchange the sample into a digestion buffer (e.g., 100 mM Tris-HCI, pH 8.0) to
remove denaturant and alkylating agent.

o Add sequencing-grade trypsin at a 1:10 enzyme-to-protein ratio (w/w).[14]

o Incubate at 37°C for 3 hours.[14]

[¢]

Quench the digestion by adding formic acid to a final concentration of 1%.

LC-MS/MS System & Conditions:

[¢]

LC System: UHPLC system.

o Column: C18 reversed-phase column suitable for peptides (e.g., Aeris PEPTIDE XB-C18).
[18]

o Mobile Phase A: 0.1% FA in Water.

o Mobile Phase B: 0.1% FA in Acetonitrile.

o Gradient: A long, shallow gradient from ~2% to 45% B over 60-90 minutes.

o MS Detector: High-resolution tandem mass spectrometer (e.g., Q-Exactive, TripleTOF).

o Acquisition Mode: Data-Dependent Acquisition (DDA), selecting the top 5-10 most intense
precursor ions for MS/MS fragmentation.

Data Analysis:

o Use a database search engine (e.g., Mascot, Sequest, Byonic) to identify peptides from
the MS/MS spectra.

o The database should contain the antibody sequence.

o Define variable modifications corresponding to the mass of the linker-payload on potential
conjugation sites (e.g., lysine or cysteine residues).
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o Manually verify the MS/MS spectra of identified drug-conjugated peptides to confirm the
site of attachment.

Data Presentation and Interpretation

Quantitative data from MS analysis should be summarized in clear, structured tables for
comparison and reporting.

Table 1: Intact Mass Analysis Data Summary for a Cysteine-Linked ADC

Species (Drug Load) Observed Mass (Da) Relative Abundance (%)
DAR O 148,086 55

DAR 2 150,490 25.1

DAR 4 152,894 45.3

DAR 6 155,298 20.2

DAR 8 157,702 3.9

Average DAR 4.1

Table 2: Reduced Subunit Analysis Data for a Lysine-Linked ADC (T-DM1)
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. Relative
. Species (Drug Observed Mass
Chain Abundance (%)
Load) (Da) o ]
within Chain
Light Chain LC+0D 23,450 60.1
LC+1D 24,408 39.9
Heavy Chain HC+0D 50,780 5.2
HC+1D 51,738 15.8
HC+2D 52,696 30.5
HC+3D 53,654 28.7
HC+4D 54,612 15.1
HC+5D 55,570 4.7
Calculated Average
3.5

DAR

Note: Data in tables are representative examples and will vary based on the specific ADC.

Conclusion

Mass spectrometry is a versatile and powerful platform for the detailed characterization of ADC
linkers and related critical quality attributes.[5][19] A combination of intact, subunit, and peptide-
level analyses provides a comprehensive understanding of drug load distribution, conjugation
homogeneity, and linker stability.[6] The protocols outlined in this note serve as a foundation for
researchers to develop and optimize analytical methods tailored to their specific ADC
candidates, ensuring the development of safe and effective biotherapeutics.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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